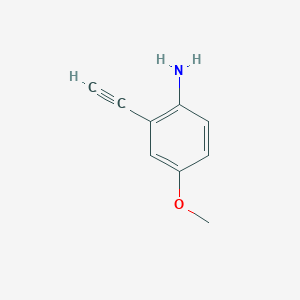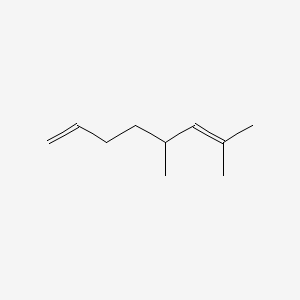
5,7-Dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylocta-1,6-diene is an organic compound with the molecular formula C10H18 It is a diene, meaning it contains two double bonds in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylocta-1,6-diene can be achieved through several methods. One common approach involves the copolymerization of ethylene with this compound using metallocene catalysts. This method allows for the incorporation of double bonds into the polymer chain, facilitating further chemical modifications .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated hydrocarbon.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium on carbon.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
5,7-Dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical properties and chemical reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties, such as increased hydrophilicity and crosslinking capabilities
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylocta-1,6-diene in various applications involves its ability to undergo chemical transformations that introduce functional groups or crosslinking sites. These transformations are facilitated by the presence of double bonds, which can participate in a variety of reactions, including polymerization and functionalization .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,6-diene: Another diene with similar structural features but different reactivity and applications.
2,6-Dimethylocta-2,6-diene: A related compound with different positions of double bonds, leading to distinct chemical behavior.
4,8-Dimethyldecanal: A derivative used as an insect pheromone, showcasing the versatility of such dienes in biological applications.
Uniqueness
5,7-Dimethylocta-1,6-diene is unique due to its specific arrangement of double bonds, which allows for selective reactions and the formation of specialized polymers and materials. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
6874-43-7 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
5,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3 |
Clave InChI |
FYZHLRMYDRUDES-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


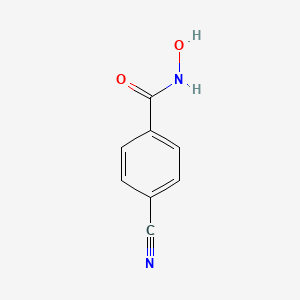
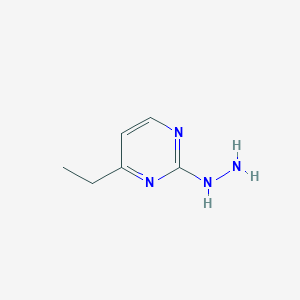
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
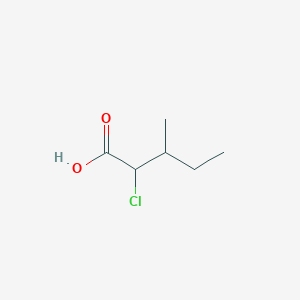
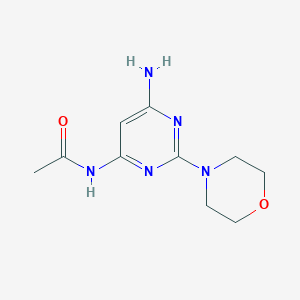
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

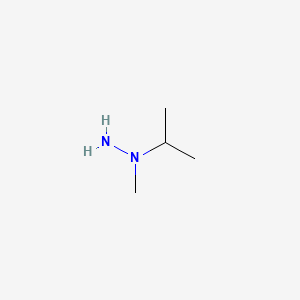
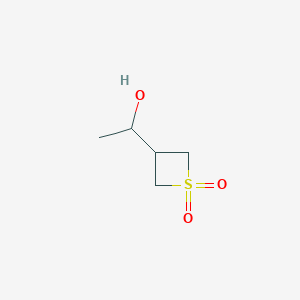
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
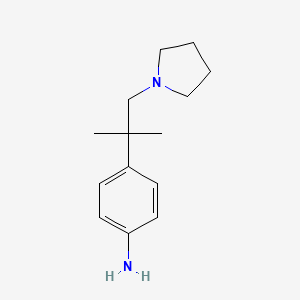
![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
